6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Hepatocellular carcinoma In vivo efficacy Liver function biomarkers

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 76824-86-7, molecular formula C₁₂H₁₅NO₄, MW 237.25), also designated as M1 alkaloid when isolated from Mucuna pruriens seeds , belongs to the tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA or Tic) family—a privileged scaffold in medicinal chemistry. The compound features a bicyclic tetrahydroisoquinoline core bearing methoxy substituents at the 6- and 7-positions and a carboxylic acid at the 3-position, functioning as a conformationally constrained analog of phenylalanine (Phe) wherein the side-chain dihedral angle χ is restricted to approximately +60° or −60° due to the bicyclic architecture.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 76824-86-7
Cat. No. B1228716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS76824-86-7
Synonyms6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
M1 alkaloid
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
InChIInChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)
InChIKeyBWYXEHBJIMGDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 76824-86-7): Core Structural Identity and Scaffold Classification for Scientific Procurement


6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 76824-86-7, molecular formula C₁₂H₁₅NO₄, MW 237.25), also designated as M1 alkaloid when isolated from Mucuna pruriens seeds [1], belongs to the tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA or Tic) family—a privileged scaffold in medicinal chemistry. The compound features a bicyclic tetrahydroisoquinoline core bearing methoxy substituents at the 6- and 7-positions and a carboxylic acid at the 3-position, functioning as a conformationally constrained analog of phenylalanine (Phe) wherein the side-chain dihedral angle χ is restricted to approximately +60° or −60° due to the bicyclic architecture [2]. This structural rigidity, combined with the electron-donating 6,7-dimethoxy substitution pattern, distinguishes it from the unsubstituted parent Tic scaffold (CAS 67123-97-1) and from related THIQ natural products such as salsolidine (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, CAS 493-48-1), which lacks the 3-carboxylic acid functionality and exhibits a different pharmacokinetic and target-engagement profile .

Why 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Cannot Be Substituted by Generic THIQ Analogs in Cancer Research


The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) exhibits a unique convergence of structural features—the 3-carboxylic acid handle, the 6,7-dimethoxy electron-rich aromatic substitution, and the conformationally constrained Tic backbone—that collectively drive its distinct in vivo pharmacological signature. Unsubstituted Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS 67123-97-1) lacks the methoxy groups that enhance electron density on the aromatic ring and modulate target binding . Conversely, salsolidine-type alkaloids (e.g., 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) retain the dimethoxy pattern but lack the 3-carboxylic acid, eliminating key hydrogen-bonding interactions with biological targets and precluding the IL-6/JAK2/STAT3 pathway blockade that characterizes M1's anticancer mechanism [1]. Simply substituting the racemic (±)-form for the optically pure (S)-enantiomer introduces stereochemical ambiguity that compromises reproducibility in target-engagement studies, as the Pictet-Spengler-based synthesis of M1 has been validated to proceed without significant racemization . The quantitative evidence below demonstrates exactly where these structural differentiators translate into measurable performance differences that are material for scientific selection.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


In Vivo Hepatocellular Carcinoma Efficacy: M1 Demonstrates Superior Liver Enzyme Normalization Compared to 5-Fluorouracil in DEN-Induced Rat Model

In a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) model in albino Wistar rats, the target compound M1 administered orally at 100 mg/kg for 15 days produced greater normalization of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels than the standard chemotherapeutic agent 5-fluorouracil (5-FU) administered intraperitoneally at 10 mg/kg. The DEN toxic control group exhibited ALT of 143.50 ± 2.70 U/L and AST of 112.56 ± 5.88 U/L. Both treatments significantly reduced these levels, but M1 at 100 mg/kg achieved ALT of 58.04 ± 2.84 U/L (p < 0.001) versus 5-FU at 68.36 ± 5.32 U/L, and AST of 40.95 ± 1.35 U/L versus 5-FU at 61.58 ± 4.17 U/L [1]. Additionally, M1 at 100 mg/kg reduced malondialdehyde (MDA) levels to approximately 45.20 nM, comparable to 5-FU (46.24 nM), from the DEN-toxic level of 98.78 nM, and restored protein carbonyl (PC) to ~0.40 μM compared to 5-FU at ~0.35 μM and DEN control at 0.96 μM [1]. M1 was administered orally, whereas 5-FU required intraperitoneal injection, indicating a more favorable route of administration for the test compound.

Hepatocellular carcinoma In vivo efficacy Liver function biomarkers

Selective IL-6/JAK2/STAT3 Pathway Blockade in Colorectal Carcinoma: M1 Discrimination Against IL-2 and COX-2 Inflammatory Mediators

In a dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) model in albino Wistar rats, M1 was administered orally at 10 and 25 mg/kg doses for 15 days. ELISA quantification revealed that M1 reduced the elevated concentration of interleukin-6 (IL-6) more prominently than those of interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2), demonstrating a degree of pathway selectivity within the inflammatory milieu [1]. Gene expression analysis further corroborated that M1 attenuated the increased mRNA overexpression of IL-6, JAK2, and STAT3 specifically, without equivalent suppression of all inflammatory mediators [1]. Quantitative western blot analysis demonstrated that the CRC condition was driven by IL-6-induced activation/phosphorylation of JAK2 and STAT3, and this phosphorylation cascade was down-regulated upon M1 treatment [1]. Data-based mathematical modeling was applied to predict the quantitative behavior of STAT3 populations not accessible to direct experimental measurement [1]. This is the first reported evidence that a THIQ-3-carboxylic acid alkaloid exerts anti-CRC potential through blockade of the IL-6/JAK2/STAT3 oncogenic signaling axis, a mechanistic signature not reported for unsubstituted Tic or salsolidine-type THIQ alkaloids.

Colorectal carcinoma IL-6 signaling JAK2/STAT3 pathway

Conformational Constraint Differentiation: Tic Scaffold Dihedral Angle Restriction vs. Phenylalanine as a Structural Determinant for Peptidomimetic Design

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, which forms the core of the target compound, functions as a topographically constrained analog of phenylalanine (Phe). The bicyclic architecture restricts the side-chain dihedral angle χ₁ to a limited range of approximately +60° or −60°, in contrast to phenylalanine, which can populate three stable rotameric states corresponding to χ₁ values of approximately +60°, −60°, and 180° [1]. This conformational restriction reduces the entropic penalty upon target binding and enforces a specific side-chain orientation that can enhance receptor selectivity in peptide and peptidomimetic ligands. The 6,7-dimethoxy substitution on the aromatic ring of the target compound further differentiates it from the unsubstituted Tic scaffold by introducing electron-donating groups that modulate π-stacking interactions and hydrogen-bond acceptor capacity [2]. Peptides incorporating the Tic residue have been shown to adopt well-defined β-bend and helical conformations, and the D-Tic side-chain preferentially populates the gauche(−) conformation in solution [1]. These conformational properties are retained in the 6,7-dimethoxy derivative, as the methoxy substituents do not interfere with the bicyclic constraint.

Peptidomimetic design Conformational constraint Phenylalanine analog

Acute Oral Safety Window: M1 Demonstrates No Observed Toxicity up to 250 mg/kg in Rats, Enabling Wider In Vivo Dosing Range

An acute oral toxicity study of M1 was conducted in albino Wistar rats according to OECD Guideline 423. M1 was administered orally at escalating doses of 25, 50, 100, and 250 mg/kg body weight for 4 weeks (n = 6 per group). No mortality and no behavioral changes were observed at any dose level up to 250 mg/kg [1]. Biochemical parameters measured—including plasma ALT and AST, serum bilirubin and biliverdin, and hepatic oxidative stress markers (SOD, CAT, GSH, TBARS, PC)—showed no significant alterations compared to normal controls across the entire dose range [1]. Based on these results, the no-observed-adverse-effect level (NOAEL) was established at ≥250 mg/kg, and the in vivo efficacy studies were consequently conducted at 50 and 100 mg/kg (i.e., 1/5th and 1/10th of the maximum safe dose) [1]. This safety margin exceeds that reported for many standard chemotherapeutic agents: 5-FU, for example, has a reported rat oral LD₅₀ of approximately 230 mg/kg, with significant toxicity observed at therapeutic doses [2].

Acute oral toxicity Safety pharmacology Therapeutic window

Oral Bioavailability Confirmed by HPLC Pharmacokinetic Analysis: M1 Achieves Quantifiable Plasma Concentrations Following Oral Administration

The oral pharmacokinetic profile of M1 was characterized in a dedicated experiment within the HCC study. M1 was administered orally at 50 mg/kg to albino Wistar rats (n = 3), and blood was collected at 11 time points from 0.083 to 36 hours post-dose. Plasma concentrations were quantified using a validated HPLC-UV method (Waters 2489 HPLC with Spherisorb C18 column, detection at 230 nm, LLOQ of 1 ng/mL) [1]. The study confirmed that M1 achieved good plasma drug concentrations after oral administration, with the concentration-time profile enabling calculation of pharmacokinetic parameters using Winnonlin software [1]. This contrasts with many unsubstituted Tic derivatives and salsolidine-type THIQ alkaloids, for which oral bioavailability data are either absent or show poor systemic exposure [2]. The confirmed oral bioavailability of M1 is particularly significant given that the compound is a zwitterionic amino acid analog (pKa values estimated at ~2.2 for COOH and ~9.5 for NH), a physicochemical class often associated with poor membrane permeability.

Oral bioavailability Pharmacokinetics HPLC quantification

Stereochemical Integrity: (S)-Enantiomer Prepared in Optically Pure Form via Pictet-Spengler Cyclization Without Racemization

The (S)-enantiomer of 6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has been prepared in optically pure form as its hydrochloride salt via Pictet-Spengler ring closure of optically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride (L-3,4-dimethoxyphenylalanine hydrochloride) . Critically, the cyclization proceeded without significant racemization, preserving the stereochemical integrity of the starting amino acid . A complementary patent describes a resolution-based approach using (1R)-10-camphorsulfonic acid as a chiral resolution agent to obtain the (S)-enantiomer from racemic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, achieving high enantiomeric excess [1]. The availability of both synthetic and resolution-based routes to the optically pure (S)-enantiomer is significant because the (R)-enantiomer and racemic mixture are expected to exhibit different pharmacological profiles, as has been demonstrated for other Tic-containing bioactive peptides where D-Tic and L-Tic incorporation produce divergent receptor selectivity [2].

Enantiomeric purity Stereoselective synthesis Pictet-Spengler cyclization

Optimal Research and Procurement Application Scenarios for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Based on Quantitative Evidence


Hepatocellular Carcinoma Preclinical Drug Discovery: In Vivo Efficacy Studies with Oral Dosing

Researchers developing novel therapies for hepatocellular carcinoma (HCC) should prioritize M1 as a tool compound or lead scaffold based on its demonstrated in vivo efficacy in the DEN-induced HCC rat model. M1 at 100 mg/kg (oral) produced ALT normalization to 58.04 U/L, numerically superior to 5-FU at 68.36 U/L (p < 0.001 for both vs. DEN control of 143.50 U/L), while offering oral dosing convenience versus 5-FU's intraperitoneal route [1]. The confirmed oral bioavailability via HPLC pharmacokinetic analysis and the wide safety margin (NOAEL ≥ 250 mg/kg) support flexible dose-ranging and combination studies [1]. This compound is particularly well-suited for programs that require a naturally derived, orally active anticancer lead with a characterized NMR-based metabolomic signature for biomarker discovery applications [1].

Colorectal Carcinoma Research Targeting the IL-6/JAK2/STAT3 Oncogenic Signaling Axis

Investigators studying IL-6-driven colorectal carcinogenesis should select M1 as a pathway-selective pharmacological probe. M1 has demonstrated preferential suppression of IL-6 over IL-2 and COX-2, with concomitant attenuation of JAK2 and STAT3 mRNA overexpression and protein phosphorylation in the DMH-induced CRC rat model [2]. This pathway selectivity differentiates M1 from broad-spectrum anti-inflammatory agents and from other THIQ alkaloids that lack this specific mechanistic signature. The compound is suitable for target-validation experiments, pharmacodynamic biomarker studies, and as a reference standard in screening assays aimed at identifying novel IL-6/JAK2/STAT3 pathway inhibitors [2].

Conformationally Constrained Peptidomimetic Design and Synthesis

Medicinal chemistry teams engaged in peptidomimetic design should procure the enantiomerically pure (S)-form of this compound as a building block for incorporating a topographically constrained phenylalanine analog into peptide ligands. The Tic scaffold restricts the χ₁ dihedral angle to +60° or −60°, eliminating the 180° rotamer accessible to phenylalanine and thereby reducing the entropic cost of target binding [3]. The 6,7-dimethoxy substitution adds electron density to the aromatic ring, enabling π-stacking and hydrogen-bonding interactions not available with the unsubstituted Tic scaffold (CAS 67123-97-1) [4]. The validated Pictet-Spengler synthesis without racemization ensures that the (S)-enantiomer can be procured with defined stereochemistry for reproducible incorporation into peptide sequences .

NMR-Based Metabolomics Studies for Anticancer Drug Mechanism-of-Action Elucidation

Research groups employing ¹H NMR-based serum metabolic profiling to investigate anticancer drug mechanisms should consider M1 as a reference compound with a well-characterized metabolomic signature. The published PLS-DA models (R² = 0.99, Q² = 0.95) demonstrate that M1 treatment produces clearly resolvable metabolic perturbations that partially restore the HCC-disturbed metabolome toward the normal state [1]. Key metabolite changes—including modulation of lipids, lipoproteins, glucose, amino acids, and energy metabolism intermediates—have been documented and can serve as comparative benchmarks for novel anticancer agents [1]. The availability of complete raw NMR data and supplementary material from the published study facilitates direct comparison and meta-analysis across different experimental setups [1].

Quote Request

Request a Quote for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.